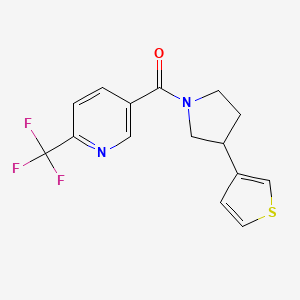

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(3-thiophen-3-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-2-1-10(7-19-13)14(21)20-5-3-11(8-20)12-4-6-22-9-12/h1-2,4,6-7,9,11H,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQQVVDCCPNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a pyrrolidine linker.

Thiophene Intermediate Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Pyridine Intermediate Synthesis: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling Reaction: The thiophene and pyridine intermediates are then coupled using a pyrrolidine linker through a nucleophilic substitution reaction. This step often requires the use of strong bases and polar aprotic solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.

Substitution: Sodium hydride, dimethyl sulfoxide, polar aprotic solvents.

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Piperidine derivatives.

Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds similar to (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial activity of various pyridine derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Antibacterial Derivatives

In a recent investigation, the synthesis of a series of pyridine-based compounds was conducted, leading to the identification of several derivatives with improved antibacterial activity. The structure of these compounds often includes thiophene and pyrrolidine moieties, which have been linked to enhanced bioactivity . The incorporation of trifluoromethyl groups was also shown to influence the pharmacological profile positively.

Neuroscience

Potential Neuroprotective Effects

Emerging research suggests that compounds featuring pyrrolidine and thiophene rings may exhibit neuroprotective effects. These compounds are being studied for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. A relevant study demonstrated that certain derivatives could reduce neuroinflammation and promote neuronal survival in vitro .

Case Study: Neuroprotective Agents

In an experimental model, a derivative similar to this compound was tested for its neuroprotective effects against oxidative stress induced by glutamate. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Cancer Research

Inhibition of Tumor Growth

The compound's structural features make it a candidate for cancer treatment research. Preliminary studies have suggested that similar pyridine derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression .

Case Study: Kinase Inhibition

A study focused on the inhibition of activin receptor-like kinases (ALKs) showed that modifications in the pyridine scaffold significantly impacted the selectivity and potency against different ALK isoforms. The results indicated that compounds with trifluoromethyl substitutions had varied effects on kinase activity, highlighting their potential as anticancer agents .

Synthetic Applications

Versatile Building Blocks

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for various functional group modifications, making it useful in synthesizing targeted pharmaceuticals.

Case Study: Modular Synthesis

A modular synthesis approach using this compound has been reported, allowing researchers to create libraries of related compounds efficiently. This method enables rapid exploration of structure-activity relationships (SAR) and facilitates the identification of lead compounds for further development .

Data Tables

Mechanism of Action

The mechanism of action of (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and trifluoromethyl group contribute to its binding affinity and specificity. The thiophene ring can engage in π-π interactions, while the pyridine ring can form hydrogen bonds with target proteins. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoromethylpyridine-thiophene-pyrrolidine scaffold. Key structural analogs and their differentiating features include:

Table 1: Structural Analogs and Key Differences

| Compound Name | CAS Number | Key Structural Features | Similarity Index* |

|---|---|---|---|

| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | 116308-35-1 | Pyridine with trifluoromethyl and ethanone | 0.72 |

| 2-(Trifluoromethyl)nicotinaldehyde | 387350-39-2 | Pyridine with trifluoromethyl and aldehyde | 0.71 |

| 3-(Aminomethyl)-6-(trifluoromethyl)pyridine | 368-48-9 | Pyridine with trifluoromethyl and aminomethyl | 0.70 |

| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | 1228666-50-9 | Fluoropyridine with silyl-protected pyrrolidine | N/A |

*Similarity indices derived from structural comparisons in .

- Trifluoromethylpyridine Derivatives: Compounds like 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (similarity 0.72) share the electron-withdrawing trifluoromethyl group but lack the thiophene-pyrrolidine system, likely reducing lipophilicity compared to the target compound .

- Pyrrolidine-Containing Analogs : The silyl-protected pyrrolidine derivative (CAS 1228666-50-9) highlights how substituents on pyrrolidine (e.g., tert-butyldimethylsilyloxy) can enhance steric bulk and alter metabolic pathways .

- Thiophene Derivatives: lists thiophen-2-yl impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), suggesting that thiophene ring position (2- vs. 3-substitution) may affect binding affinity or reactivity in biological systems .

Biological Activity

The compound (3-(Thiophen-3-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, often referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

- Molecular Formula : C13H12F3N2OS

- Molecular Weight : 300.31 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial for numerous physiological processes and are common targets in drug development .

- Kinase Inhibition : Preliminary studies suggest that the compound exhibits inhibitory effects on specific kinases, which play roles in cell signaling and cancer progression .

Antiviral Activity

Recent research indicates that derivatives similar to this compound have shown promising antiviral properties. For instance, studies on related pyrrolidine compounds demonstrated efficacy against dengue virus (DENV) by inhibiting host kinases critical for viral replication. The mechanism involves selective targeting of AAK1 and GAK kinases, which are essential for the viral life cycle .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including:

- Inducing apoptosis in cancer cells.

- Disrupting cell cycle progression.

- Inhibiting angiogenesis.

Case Studies

- Dengue Virus Study : A study published in Journal of Medicinal Chemistry explored the antiviral activity of pyrrolidine derivatives against DENV. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, showcasing their potential as antiviral agents .

- Kinase Inhibition Research : A comprehensive study evaluated the selectivity and potency of pyrrolidine-based inhibitors against various kinases. The findings revealed that modifications in the molecular structure significantly impacted inhibitory activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.